4-(1,3-benzothiazol-2-yl)quinolin-2-ol
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Overview
Description
4-(1,3-Benzothiazol-2-yl)quinolin-2-ol is a heterocyclic compound that combines the structural features of benzothiazole and quinoline.
Preparation Methods
The synthesis of 4-(1,3-benzothiazol-2-yl)quinolin-2-ol typically involves the condensation of 2-aminobenzothiazole with 2-hydroxyquinoline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-(1,3-Benzothiazol-2-yl)quinolin-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)quinolin-2-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)quinolin-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(1,3-Benzothiazol-2-yl)quinolin-2-ol can be compared with other similar compounds, such as:
2-(1,3-Benzothiazol-2-yl)quinoline: Similar in structure but lacks the hydroxyl group at the 2-position of the quinoline ring.
4-(1,3-Benzothiazol-2-yl)quinoline: Similar in structure but lacks the hydroxyl group at the 2-position of the quinoline ring.
2-(1,3-Benzothiazol-2-yl)quinolin-4-ol: Similar in structure but has the hydroxyl group at the 4-position of the quinoline ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c19-15-9-11(10-5-1-2-6-12(10)17-15)16-18-13-7-3-4-8-14(13)20-16/h1-9H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYXWJOXXPNKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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